molecular formula C9H15ClN2O3 B7970651 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate

Cat. No.: B7970651
M. Wt: 234.68 g/mol
InChI Key: MAZVGDJUHDOOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate is a chemical compound with the molecular formula C9H10N2O•HCl•2H2O. It is a solid substance used primarily in early discovery research and is known for its unique indole structure .

Preparation Methods

The synthesis of 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate involves several steps. One common synthetic route includes the reaction of indole derivatives with appropriate reagents under controlled conditions. For instance, the reaction of indole with methylamine and subsequent treatment with hydrochloric acid can yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2-one derivatives, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride dihydrate can be compared with other similar compounds, such as:

  • 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride
  • 3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride

These compounds share similar indole structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of the methyl group in this compound makes it unique and can influence its reactivity and interactions .

Properties

IUPAC Name

3-amino-1-methyl-3H-indol-2-one;dihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH.2H2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12;;;/h2-5,8H,10H2,1H3;1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZVGDJUHDOOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)N.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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